1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the trifluoromethylated phenyl furan intermediate. This can be achieved through a trifluoromethylation reaction, where a trifluoromethyl group is introduced to the phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
The next step involves the formation of the methanamine group. This can be done through a reductive amination reaction, where the furan intermediate is reacted with formaldehyde and a suitable amine source under reducing conditions . The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine: The non-hydrochloride form of the compound.
3-(trifluoromethyl)phenyl furan: Lacks the methanamine group.
Trifluoromethylated phenyl derivatives: Compounds with similar trifluoromethyl groups but different functional groups attached.
Uniqueness
1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride is unique due to its combination of a trifluoromethyl group, a furan ring, and a methanamine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
1443425-16-8 |
---|---|
Molecular Formula |
C12H11ClF3NO |
Molecular Weight |
277.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.